Aminoguanidine bicarbonate
Overview
Description
Aminoguanidine bicarbonate, with the chemical formula H₂NC(=NH)NHNH₂·H₂CO₃, is a white crystalline powder that is hygroscopic in nature . This compound has garnered significant attention due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs . It is known for its stability and ability to form salts with carboxylic acids and condense with acids under acidic conditions to form hydrazides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aminoguanidine bicarbonate can be synthesized through several methods. One common method involves the reduction of nitroguanidine with zinc dust in the presence of glacial acetic acid . The reaction mixture is kept at low temperatures (5° to 15°C) and then slowly warmed to 40°C to complete the reduction process. The resulting solution is treated with ammonium chloride and sodium bicarbonate to precipitate this compound .
Industrial Production Methods: On an industrial scale, this compound can be produced by reacting an acidic aqueous hydrazine hydrate solution with calcium cyanamide at elevated temperatures . This method is efficient and yields a high purity product suitable for various applications.
Chemical Reactions Analysis
Aminoguanidine bicarbonate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives, which are useful in pharmaceutical applications.
Reduction: The compound itself is often synthesized through reduction reactions, as mentioned earlier.
Substitution: this compound can participate in substitution reactions, particularly with carboxylic acids to form hydrazides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Zinc dust and glacial acetic acid are commonly used.
Substitution: Carboxylic acids under acidic conditions are typical reagents.
Major Products Formed:
Hydrazides: Formed through condensation with carboxylic acids.
Various Derivatives: Depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Aminoguanidine bicarbonate has a wide range of scientific research applications:
Mechanism of Action
Aminoguanidine bicarbonate exerts its effects primarily through the inhibition of diamine oxidase, an enzyme that catalyzes the degradation of biologically active diamines such as histamine and putrescine . Additionally, it inhibits the formation of advanced glycation end products, which are associated with diabetic complications and cardiovascular changes . The compound also protects cells from chromosomal damage by interacting with specific molecular targets and pathways .
Comparison with Similar Compounds
Pimagedine (Aminoguanidine): Used in the treatment of diabetic nephropathy.
Guanidine: A related compound with various industrial and pharmaceutical applications.
Aminoguanidine bicarbonate stands out due to its specific inhibitory effects on diamine oxidase and its role in preventing advanced glycation end products formation, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-aminoguanidine;carbonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N4.CH2O3/c2-1(3)5-4;2-1(3)4/h4H2,(H4,2,3,5);(H2,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXHZHQQWQTQMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN)(N)N.C(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062537 | |
Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:1) | |
Source | EPA DSSTox | |
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Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:1) | |
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CAS No. |
2200-97-7, 2582-30-1 | |
Record name | Aminoguanidine carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2200-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Aminoguanidine bicarbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2582-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Carbonic acid, compd. with hydrazinecarboximidamide | |
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Record name | Aminoguanidine bicarbonate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002582301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminoguanidine bicarbonate | |
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Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:1) | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aminoguanidinium hydrogen carbonate | |
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Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:?) | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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